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The key difference lies in the physical properties between the meso compound and the pair of chiral

enantiomers. The table below summarizes these relationships.

meso-3,4- (R,R) & (S,S) .
Property . . . . Notes / Basis
Hexanediol Enantiomeric Pair
Molecular CeH1402 [1] CeH1402 Constitutionally identical [2].
Formula
Melting Point 88.1 °C (361.25 K) Information not The meso diastereomer has a

Optical Activity

Stereochemistry

[1]

Inactive ([a]D = 0°)
(2] [3] [4]

(R,S)/(S,R) -
Identical [2]

located in search
results

Equal & opposite
rotation (e.g., [a]D =
+X° and -X°)

One (R,R), one (S,S)

different crystal structure, leading
to different melting points vs. chiral
forms [3] [4].

The meso form is achiral;
enantiomers are optically active [2]

3],

The meso compound has a plane
of symmetry [2] [4].
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meso-3,4- (R,R) & (S,S) .

Property . . . . Notes |/ Basis
Hexanediol Enantiomeric Pair

Relationship A diastereomer of The two are Diastereomers have different
the (R,R) and (S,S)  enantiomers of each physical properties [3].
forms [3] other [3]

Experimental Protocols for Key Analyses

For the key differentiating properties, here are the standard experimental methodologies.

e Melting Point Determination

o Protocol: The melting point is determined using a melting point apparatus. A small sample is
loaded into a capillary tube and heated at a controlled rate (e.g., 1-2 °C per minute). The
temperature range at which the solid melts is recorded. For accurate characterization, the
sample must be highly pure [1].

e Optical Activity Measurement

o Protocol: Optical rotation is measured using a polarimeter [3]. A solution of the compound is
prepared at a known concentration (c) in a suitable solvent and placed in a sample cell of
specific path length (I). The angle of rotation (a) of plane-polarized light is measured. The
specific rotation [a] is calculated using the formula: [a] = a/ (I * ).

o Expected Outcome: The meso-3,4-hexanediol will show no net rotation ([a]D = 0°). The
separate (R,R)- and (S,S)-3,4-hexanediol enantiomers will rotate the light in equal but opposite
directions [2] [3].

Stereochemical Relationships and Identification

The property differences originate from the three-dimensional structures of the molecules. The following

diagram illustrates the stereochemical relationships between the possible stereoisomers of a molecule with

two chiral centers.
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Flowchart of stereoisomer relationships for two chiral centers.

¢ ldentifying the Meso Compound: A meso compound must have chiral centers with opposite
configurations (R,S) and an internal plane of symmetry [2]. For 3,4-hexanediol, the meso form
exists when the two chiral centers have identical substituents arranged in an R,S (or S,R)
configuration, creating molecular symmetry that makes the molecule achiral overall [2] [4].

¢ Conformational Flexibility: A molecule may not appear symmetric in one drawn conformation.
However, rotation around single bonds can often reveal a plane of symmetry, confirming its identity
as a meso compound [2].
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Information Gaps and Further Research

The search results provided foundational data but lacked comprehensive information you requested.

e Specific enantiomer data like exact optical rotation values or melting points for (R,R)- and (S,S)-3,4-
hexanediol were not located.

¢ Specialized experimental data such as NMR chemical shifts, solubility differences, or
chromatographic behavior (HPLC) for separating enantiomers were not found.

¢ Signaling pathways or biological activity data for these specific compounds was not available in
the search results.

To obtain this missing information, I suggest you:

e Consult specialized chemical databases such as SciFinder or Reaxys, which often contain more
detailed physical property data.

e Search for literature on the enantiomeric resolution of 3,4-hexanediol for protocols on separating
and analyzing the enantiomers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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